Spirolaxine methyl ether is a naturally occurring compound derived from the fungus Sporotrichum laxum. It has garnered attention due to its biological activity, particularly its inhibitory effects against Helicobacter pylori, a bacterium associated with various gastrointestinal diseases. The compound's structure includes a unique spiroketal framework, which contributes to its pharmacological properties.
Spirolaxine methyl ether is primarily isolated from the fungus Sporotrichum laxum. This organism is known for producing various bioactive metabolites, which have potential applications in pharmaceuticals and medicinal chemistry.
The compound belongs to the class of spiroketals, characterized by a spirocyclic structure that contains two or more rings sharing a single atom. It is also classified as an alkaloid, given its nitrogen-containing structure, which often exhibits significant biological activity.
The synthesis of spirolaxine methyl ether has been explored through various synthetic routes, with several notable methods:
The synthesis often involves multiple steps, including asymmetric reductions and selective reactions to ensure high enantiomeric purity. For example, Noyori’s asymmetric reduction has been employed to establish chirality in key intermediates, achieving up to 96% enantiomeric excess .
Spirolaxine methyl ether has a complex molecular structure characterized by its spiroketal core and phthalide fragment. The compound can be represented as follows:
The structure features several stereogenic centers, specifically at positions 3, 2", 5", and 7", contributing to its chiral nature. The absolute configuration has been determined through single-crystal X-ray analysis .
Spirolaxine methyl ether undergoes various chemical reactions that are significant for its synthesis and potential applications:
These reactions are often optimized for yield and selectivity, with careful consideration given to reaction conditions such as temperature and solvent choice.
The mechanism by which spirolaxine methyl ether exerts its biological effects involves interaction with bacterial enzymes and pathways crucial for Helicobacter pylori survival. The compound may inhibit specific enzymes or disrupt metabolic processes within the bacteria.
Research indicates that spirolaxine methyl ether demonstrates significant antimicrobial activity, making it a candidate for further development as an anti-infective agent .
Relevant data from spectroscopic analyses (e.g., NMR, IR) provide insights into the compound's functional groups and structural features, confirming its identity and purity.
Spirolaxine methyl ether is primarily investigated for its potential therapeutic applications:
Research continues to explore additional applications in drug discovery and development, leveraging its unique properties and mechanisms of action.
Helicobacter pylori infects >50% of humans globally and is classified as a Group I carcinogen due to its association with gastric cancer and mucosa-associated lymphoid tissue (MALT) lymphoma [1] [5]. Current multidrug therapies face challenges including antibiotic resistance (e.g., to clarithromycin and metronidazole) and <80% first-line efficacy [5]. Spirolaxine methyl ether addresses this unmet need through:
Table 1: Anti-H. pylori Activity of Spirolaxine Methyl Ether vs. Reference Compounds
Compound | MIC Range (μg/mL) | MBC Range (μg/mL) | Notes |
---|---|---|---|
Spirolaxine methyl ether | 0.01–0.03 | 0.3 | Natural diastereomer |
(2''S)-Diastereomer | 0.005–0.015 | 0.15 | Unnatural form, enhanced activity |
CJ-13,013 | 0.05–0.1 | 1.0 | Phthalide analog |
Clarithromycin | 0.06–0.25 | 0.5 | Macrolide reference drug |
The molecular architecture of spirolaxine methyl ether (C₂₉H₃₈O₈; molecular weight 514.61 g/mol) integrates three pharmacophoric elements essential for anti-H. pylori activity:
Table 2: Key Structural Components and Synthetic Approaches
Structural Element | Role in Bioactivity | Synthetic Method | Key Reaction |
---|---|---|---|
Spiroacetal | Target engagement via H-bonding | Prins cyclization [2] | Acid-catalyzed cyclization |
Chiral phthalide alcohol | Stereospecific binding | Brown allylation [1] | Asymmetric allylboration |
Polymethylene chain | Conformational flexibility | Julia–Kocienski olefination [1] | Olefin cross-coupling |
Methoxy group | Metabolic stability | Methylation of spirolaxine [4] | Etherification |
Synthetic strategies emphasize stereocontrol:
Table 3: Pharmacophore Features Validated by Analog Studies
Pharmacophore Unit | Modification | Effect on Anti-H. pylori Activity |
---|---|---|
(3R)-Phthalide stereocenter | Epimerization to (3S) | 60-fold activity decrease [4] |
Spiroacetal oxygen atoms | Replacement with carbon | Complete loss of activity [10] |
Methoxy group (C7) | Demethylation | Reduced membrane permeability [5] |
Alkyl chain length | Shortening (C6) | 10-fold MIC increase [10] |
Spirolaxine methyl ether was first isolated in 1990 from fermentation broths of white-rot fungi, including Sporotrichum laxum ATCC 16513 and Phanerochaete chrysosporium [1] [4]. Initial screenings identified its helicobactericidal properties during investigations of fungal metabolites for gastric pathogen inhibition. The parent compound, spirolaxine, exhibited instability in acidic media (e.g., gastric fluid), prompting methylation of its phenolic hydroxyl group to enhance pharmacokinetic properties [1] [5]. Natural abundance remains low (<50 mg/L in wild-type fungi), driving synthetic efforts like Brimble’s 16-step route from (S)-aspartic acid and Trost’s asymmetric alkynylation approach [1] [6] [8]. Contemporary derivatization focuses on spiroacetal-phthalide hybrids to combat emerging resistance, leveraging structure-activity relationship (SAR) insights from CJ-series analogs (e.g., CJ-13,102, CJ-13,108) [5] [10].
Table 4: Chronology of Key Research Milestones
Year | Event | Significance |
---|---|---|
1990 | Isolation from Sporotrichum laxum [4] | First identification of spirolaxine class |
2005 | First enantioselective synthesis [1] | Confirmed absolute stereochemistry |
2006 | Prins cyclization route [2] [3] | 12-step formal synthesis with 22% yield |
2007 | Trost asymmetric alkynylation [6] [8] | Catalytic stereocontrol in spiroacetal formation |
2012 | Analog library screening [10] | Validated (3R)-stereocenter as pharmacophoric |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: